molecular formula C17H19N3O3 B6693257 (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid

(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6693257
M. Wt: 313.35 g/mol
InChI Key: UBDDSEYIUPPTDV-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a cyclopropyl group, an indazole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole moiety, which can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .

The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The indazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its stability and potential for diverse chemical transformations .

Properties

IUPAC Name

(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(10-20-15-4-2-1-3-12(15)7-18-20)19-8-13(11-5-6-11)14(9-19)17(22)23/h1-4,7,11,13-14H,5-6,8-10H2,(H,22,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDDSEYIUPPTDV-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2C(=O)O)C(=O)CN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)CN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.